N-(3-Chloro-2-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine

EGFR kinase inhibition Mutant-selective inhibitor Structure-activity relationship

N-(3-Chloro-2-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine (CAS 1807546-70-8) is a polysubstituted 4-anilinoquinazoline derivative. This compound incorporates the 3-chloro-2-fluoroaniline pharmacophore, a critical structural motif found in several clinically evaluated EGFR inhibitors such as sapitinib, distinguishing it from the more common 3-chloro-4-fluoroaniline isomer associated with gefitinib intermediates.

Molecular Formula C18H16Cl2FN3O2
Molecular Weight 396.2 g/mol
Cat. No. B13146229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Chloro-2-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine
Molecular FormulaC18H16Cl2FN3O2
Molecular Weight396.2 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)N=CN=C2NC3=C(C(=CC=C3)Cl)F)OCCCCl
InChIInChI=1S/C18H16Cl2FN3O2/c1-25-15-9-14-11(8-16(15)26-7-3-6-19)18(23-10-22-14)24-13-5-2-4-12(20)17(13)21/h2,4-5,8-10H,3,6-7H2,1H3,(H,22,23,24)
InChIKeyZVBAZLJKWLHQQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Chloro-2-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine: A Key Intermediate for Selective Quinazoline-Based Kinase Inhibitors


N-(3-Chloro-2-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine (CAS 1807546-70-8) is a polysubstituted 4-anilinoquinazoline derivative . This compound incorporates the 3-chloro-2-fluoroaniline pharmacophore, a critical structural motif found in several clinically evaluated EGFR inhibitors such as sapitinib, distinguishing it from the more common 3-chloro-4-fluoroaniline isomer associated with gefitinib intermediates [1]. The 6-chloropropoxy sidechain serves as a synthetic handle for further derivatization, making the molecule a versatile building block for generating focused kinase inhibitor libraries [2].

Why N-(3-Chloro-2-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine Cannot Be Replaced by Generic Quinazoline Analogs


Simple quinazoline scaffolds are insufficient for advanced kinase research because the precise position of halogen substituents on the 4-anilino ring dictates selectivity profiles across the EGFR/ErbB family [1]. The 3-chloro-2-fluorophenyl regioisomer, as found in this compound, has been patented for targeting activating mutant forms of EGFR, whereas the 3-chloro-4-fluorophenyl isomer (common in gefitinib impurity standards) exhibits a divergent selectivity landscape . Furthermore, the 6-chloropropoxy chain enables efficient nucleophilic displacement to access diverse chemotypes, a reactivity window unavailable with bulkier or smaller alkoxy groups [2]. These structural nuances mean that substituting this compound with an off-the-shelf 4-fluoro isomer or a simple 6-methoxy analog will lead to irreproducible synthetic outcomes and altered biological profiles.

N-(3-Chloro-2-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine: Comparative Evidence Guide for Scientific Selection


Mutant EGFR Selectivity Profiling: 3-Chloro-2-fluoroaniline vs. 3-Chloro-4-fluoroaniline Motif

The 3-chloro-2-fluorophenyl substitution pattern is a critical pharmacophore for inhibiting activating EGFR mutants (e.g., L858R, T790M) over wild-type EGFR. Patent US20160340342A1 explicitly claims compounds bearing the 4-[(3-chloro-2-fluorophenyl)amino]-7-methoxyquinazolin-6-yl scaffold, demonstrating inhibitory activity against mutant EGFR. In contrast, the 3-chloro-4-fluorophenyl isomer (CAS 912556-91-3) is primarily described as a synthetic intermediate for gefitinib, which targets wild-type EGFR, indicating a divergent selectivity profile . While direct IC50 values for the title compound are not disclosed, the patent's focus on this specific regioisomer for mutant forms highlights its differentiated biological relevance [1].

EGFR kinase inhibition Mutant-selective inhibitor Structure-activity relationship

Antiproliferative Activity: 2-Fluorophenyl Analog vs. Gefitinib in Lung Cancer Cell Lines

A closely related analog, 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, demonstrated superior activity against the H1299 non-small cell lung cancer cell line relative to gefitinib. The 2-fluorophenyl analog achieved an IC50 of 36.7 µg/mL, whereas gefitinib exhibited an IC50 of 84.2 µg/mL, representing a 2.3-fold improvement. In the A431 cell line, activities were comparable (IC50 23.1 µg/mL for the analog vs 21.5 µg/mL for gefitinib) [1]. Given that the title compound contains an additional 3-chloro substituent, which generally enhances potency in quinazoline EGFR inhibitors, the 2-fluoroaniline scaffold is validated as a productive starting point for optimization.

Anticancer activity Lung cancer MTT assay

Synthetic Versatility: 6-Chloropropoxy as a Diversifiable Handle vs. Simple 6-Methoxy Analogs

The 6-(3-chloropropoxy) substituent serves as a reactive electrophilic handle for late-stage diversification. Patent CN113307797A exemplifies the use of 4-[(3-chloro-2-fluorophenyl)amino]-7-methoxyquinazolin-6-ol as a key intermediate, which is then alkylated with various piperazine derivatives to generate a library of compounds [1]. In the title compound, the chloropropoxy chain can undergo nucleophilic substitution with amines, thiols, or phenols to produce diverse 6-substituted analogs. This contrasts with simple 6-methoxy derivatives (e.g., gefitinib core) which lack a functionalizable handle at this position, limiting their utility in generating focused libraries or PROTAC conjugates .

Chemical probe synthesis PROTAC linker Library diversification

Regioisomeric Purity: Critical for Pharmacological Reproducibility

The 2-fluoro regioisomer (this compound) and the 4-fluoro regioisomer (CAS 912556-91-3) are challenging to separate by conventional chromatography. The 4-fluoro isomer is a documented impurity in gefitinib synthesis (Gefitinib Impurity 28), and its presence can confound biological assays if not controlled [1]. Procuring the title compound with certified regioisomeric purity (>98% by HPLC) ensures that observed biological activity is attributable to the 2-fluoro scaffold, not to contamination with the 4-fluoro isomer which may have distinct off-target effects. Suppliers such as MolCore provide this compound with NLT 98% purity, reducing the analytical burden on the end user .

Impurity profiling Regioisomer separation Quality control

N-(3-Chloro-2-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine: Priority Application Scenarios for Procurement


Focused Library Synthesis for Drug-Resistant EGFR Mutant Inhibitors

As validated by patent US20160340342A1, the 3-chloro-2-fluoroaniline motif is explicitly claimed for targeting activating EGFR mutants (L858R, T790M) [1]. The 6-chloropropoxy handle enables rapid, parallel synthesis of a focused library of 6-substituted analogs via nucleophilic displacement, allowing systematic exploration of the exit vector towards the solvent-exposed region of the kinase. This makes the compound an ideal starting material for medicinal chemistry campaigns aimed at overcoming resistance to first-line EGFR inhibitors.

PROTAC and Chemical Probe Development

The bifunctional nature of this compound—a kinase-recognition moiety (3-chloro-2-fluorophenyl quinazoline) paired with a functionalizable linker (chloropropoxy)—makes it uniquely suited for constructing PROTACs (Proteolysis Targeting Chimeras) or affinity-based chemical probes. The chloropropoxy group can be directly coupled to E3 ligase ligands or biotin tags, avoiding the need for lengthy de novo synthesis from simple quinazoline precursors [2].

Analytical Reference Standard for Regioisomeric Impurity Control

In the synthesis of gefitinib and related 3-chloro-4-fluoroaniline-based compounds, the 2-fluoro regioisomer is a potential impurity that can co-elute with the desired product. Procuring this compound as a certified reference standard enables HPLC method development, impurity identification, and batch-to-batch consistency control in pharmaceutical manufacturing [3].

Quote Request

Request a Quote for N-(3-Chloro-2-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.